molecular formula C7H6ClNO3S B13498388 5-Chloro-3-acetamidothiophene-2-carboxylic acid

5-Chloro-3-acetamidothiophene-2-carboxylic acid

Cat. No.: B13498388
M. Wt: 219.65 g/mol
InChI Key: MHCVMFMZEUWDRM-UHFFFAOYSA-N
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Description

5-Chloro-3-acetamidothiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with a chlorine atom, an acetamido group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-acetamidothiophene-2-carboxylic acid typically involves the acylation of 5-chlorothiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia to form the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-acetamidothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-Chloro-3-acetamidothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-acetamidothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-acetamidothiophene-3-carboxylic acid
  • 5-Chlorothiophene-2-carboxylic acid

Comparison

5-Chloro-3-acetamidothiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. Compared to 5-Chloro-2-acetamidothiophene-3-carboxylic acid, the position of the acetamido group in the 3-position may result in different steric and electronic effects, potentially leading to distinct biological activities.

Properties

Molecular Formula

C7H6ClNO3S

Molecular Weight

219.65 g/mol

IUPAC Name

3-acetamido-5-chlorothiophene-2-carboxylic acid

InChI

InChI=1S/C7H6ClNO3S/c1-3(10)9-4-2-5(8)13-6(4)7(11)12/h2H,1H3,(H,9,10)(H,11,12)

InChI Key

MHCVMFMZEUWDRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC(=C1)Cl)C(=O)O

Origin of Product

United States

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